molecular formula C18H16N2OS B4893939 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide

5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide

Cat. No. B4893939
M. Wt: 308.4 g/mol
InChI Key: TVFJAWRGPBXGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP was first synthesized in 1976 and has since been used in numerous studies to investigate the mechanisms of Parkinson's disease.

Mechanism of Action

5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is metabolized into a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Biochemical and Physiological Effects:
5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide-induced neurotoxicity results in a decrease in dopamine levels in the brain, which leads to motor deficits such as tremors, rigidity, and bradykinesia. In addition, 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to cause oxidative stress, inflammation, and mitochondrial dysfunction in dopaminergic neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in lab experiments is that it creates a reproducible and well-characterized model of Parkinson's disease. This allows researchers to investigate the underlying mechanisms of the disease and test potential therapeutic interventions. However, there are limitations to using 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide, including the fact that it only models a subset of Parkinson's disease symptoms and does not fully recapitulate the human disease.

Future Directions

There are several future directions for 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide research, including investigating the role of non-dopaminergic neurons in Parkinson's disease, developing new therapies that target the underlying mechanisms of 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide-induced neurotoxicity, and using 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in combination with other neurotoxins to create more complex models of Parkinson's disease. Additionally, researchers are exploring the use of 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease, to better understand the underlying mechanisms of these diseases.

Synthesis Methods

5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methylthiophenol with acetic anhydride and subsequent reactions with pyridine and formaldehyde. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.

Scientific Research Applications

5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been used extensively in scientific research to create animal models of Parkinson's disease. When administered to animals, 5-methyl-4-phenyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide causes a selective destruction of dopaminergic neurons in the substantia nigra, which results in motor deficits similar to those observed in Parkinson's disease patients.

properties

IUPAC Name

5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-13-17(15-7-3-2-4-8-15)16(12-22-13)18(21)20-11-14-6-5-9-19-10-14/h2-10,12H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFJAWRGPBXGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide

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